Manumycin A

Übersicht

Beschreibung

Manumycin A ist eine natürliche antibiotische Verbindung, die aus dem Bakterium Streptomyces parvulus isoliert wurde. Es gehört zur Familie der Manumycin-Typ-Polyketide und wurde auf seine vielfältigen biologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften . Ursprünglich als antimikrobielles Mittel entwickelt, hat this compound aufgrund seiner potenziellen therapeutischen Anwendungen große Aufmerksamkeit erlangt .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die erste Totalsynthese von this compound wurde unter Verwendung einer asymmetrischen Epoxidierungsmethode erzielt, die auf der chiralen Phasentransfermethode von Wynberg basiert . Diese Synthese beinhaltet die Herstellung des Schlüssel-Epoxychinol-Kerns und den Aufbau der unteren Seitenkette von Manumycin unter Verwendung der Stille-Reaktion . Der synthetische Weg korrigiert die ursprüngliche stereochemische Zuordnung und bestätigt die syn-Hydroxy-Epoxid-Anordnung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentation von Streptomyces parvulus unter kontrollierten Bedingungen. Die Fermentationsbrühe wird dann extrahiert und gereinigt, um this compound zu isolieren . Diese Methode gewährleistet eine konsistente und skalierbare Produktion der Verbindung für die Forschung und potenzielle therapeutische Verwendung.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The first total synthesis of Manumycin A was achieved using an asymmetric epoxidation method based on Wynberg’s chiral phase transfer methodology . This synthesis involves the preparation of the key epoxyquinol nucleus and the construction of the Manumycin lower side chain using the Stille reaction . The synthetic route corrects the original stereochemical assignment and confirms the syn-hydroxy epoxide arrangement .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces parvulus under controlled conditions. The fermentation broth is then extracted and purified to isolate this compound . This method ensures a consistent and scalable production of the compound for research and potential therapeutic use.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Manumycin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung, um ihre biologische Aktivität zu verbessern oder ihren Wirkmechanismus zu untersuchen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinonderivaten führen, während die Reduktion Hydrochinonderivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action

- Farnesyltransferase Inhibition : Manumycin A inhibits farnesyl protein transferase, crucial for the activation of Ras proteins, which are implicated in numerous cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines, including pancreatic, breast, and thyroid cancers .

- Pro-apoptotic Effects : The compound has been shown to induce apoptosis through intrinsic pathways by downregulating Sp1 protein levels and affecting mitochondrial membrane potential .

Case Studies

- Triple-Negative Breast Cancer : this compound demonstrated significant anti-tumor activity against triple-negative breast cancer cells, leading to decreased viability and increased apoptosis . The combination of this compound with other agents like Immodin further enhanced its efficacy .

- Malignant Pleural Mesothelioma : In vitro studies indicated that this compound effectively induced apoptosis in mesothelioma cells, with IC50 values of 8.3 µM and 4.3 µM for MSTO-211H and H28 cells, respectively .

- Pancreatic Cancer : Research highlighted the effectiveness of this compound in inhibiting pancreatic cancer cell growth through multiple mechanisms, including modulation of key oncogenic pathways .

Other Therapeutic Applications

In addition to its anticancer effects, this compound exhibits potential in various other therapeutic areas:

- Anti-inflammatory Properties : It modulates inflammatory responses by downregulating pro-inflammatory cytokines such as IL-1β and IL-6 in immune cells .

- Antimicrobial Activity : The compound shows antibacterial and antifungal properties, making it a candidate for treating infections .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Wirkmechanismus

Manumycin A exerts its effects primarily by inhibiting farnesyltransferase, an enzyme that catalyzes the transfer of a farnesyl group to target proteins . This inhibition disrupts the prenylation process, which is crucial for the proper functioning and localization of several proteins within the cell . Additionally, this compound has been shown to induce reactive oxygen species (ROS) production, leading to apoptosis in cancer cells . The compound also targets thioredoxin reductase 1, contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Manumycin A ist Teil der Manumycin-Familie von Polyketiden, zu denen ähnliche Verbindungen wie Manumycin B, Asukamycin und Colabomycin E gehören . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren biologischen Aktivitäten und ihrer Potenz:

Manumycin B: Ähnlich wie this compound, aber mit unterschiedlichen Seitenketten, was zu Variationen in der biologischen Aktivität führt.

Asukamycin: Ein weiteres Mitglied der Manumycin-Familie mit starken antimikrobiellen und krebshemmenden Eigenschaften.

Colabomycin E: Eine neu entdeckte Verbindung mit starken entzündungshemmenden und immunmodulatorischen Wirkungen.

This compound zeichnet sich durch seine starke Hemmung der Farnesyltransferase und seine Fähigkeit aus, Apoptose durch ROS-Produktion zu induzieren . Seine einzigartige Kombination aus antimikrobiellen, krebshemmenden und entzündungshemmenden Eigenschaften macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Manumycin A, a natural product derived from Streptomyces parvulus, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This compound is primarily recognized as a potent inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways, notably the Ras oncogene. However, recent studies have revealed that its biological effects extend beyond mere FTase inhibition, implicating various molecular targets and mechanisms.

-

Farnesyltransferase Inhibition :

- This compound has been established as a selective FTase inhibitor, with an IC50 value around 5 µM for human FTase . However, newer findings suggest that its inhibitory effects on FTase may not fully account for its cellular actions. For instance, while it can inhibit FTase at micromolar concentrations, its primary cellular effects appear to be mediated through other pathways .

-

Induction of Apoptosis :

- This compound has demonstrated significant pro-apoptotic effects across various cancer cell lines. In malignant pleural mesothelioma (MPM) cells, it was shown to induce apoptosis via the downregulation of Sp1 and subsequent activation of mitochondrial pathways . The IC50 values for MPM cell lines MSTO-211H and H28 were reported as 8.3 µM and 4.3 µM, respectively .

-

Inhibition of Key Signaling Pathways :

- Studies indicate that this compound affects several signaling pathways by inhibiting proteins such as Iκ-B kinase β and thioredoxin reductase 1 . Additionally, it influences phospho-protein kinase B (pAKT) and specificity protein 1 (Sp1), contributing to its anticancer effects and suggesting a multifaceted mechanism of action .

Summary of Biological Activities

This compound exhibits a range of biological activities beyond its role as an FTase inhibitor:

- Anticancer Properties :

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Study 1: Malignant Pleural Mesothelioma

In a study examining the effects of this compound on MPM cells, treatment led to significant apoptosis characterized by increased apoptotic indices through DAPI staining and Annexin V assays. The downregulation of Sp1 was highlighted as a critical mechanism through which this compound exerts its anticancer effects .

Case Study 2: Triple-Negative Breast Cancer

Research on TNBC cells revealed that this compound induces cytoplasmic vacuolation and reduces cell viability through non-apoptotic mechanisms. This study underscores the compound's potential in targeting aggressive cancer types resistant to conventional therapies .

Data Table: Summary of Biological Activities

Eigenschaften

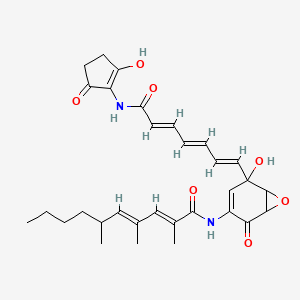

IUPAC Name |

(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQHCKLTXDWBD-MVTGTTCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025744 | |

| Record name | Manumycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52665-74-4 | |

| Record name | Manumycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52665-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manumycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manumycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANUMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action attributed to Manumycin A?

A1: this compound was initially recognized as a potent and selective farnesyltransferase (FTase) inhibitor. This enzyme plays a crucial role in attaching a farnesyl group to proteins, a process called farnesylation, which is essential for their localization and function. [, ]

Q2: How does this compound interact with farnesyltransferase?

A2: this compound acts as a competitive inhibitor of farnesyl pyrophosphate, a substrate for FTase. It binds to the enzyme's active site, preventing the farnesylation of target proteins, particularly those involved in cell signaling pathways like Ras. [, , ]

Q3: What are the downstream effects of this compound-mediated FTase inhibition?

A3: By inhibiting FTase, this compound disrupts the Ras signaling pathway, ultimately leading to decreased cell proliferation, migration, and induction of apoptosis in various cancer cell lines. [, , , , ]

Q4: Is FTase inhibition the sole mechanism of action of this compound?

A4: While initially considered a specific FTase inhibitor, recent research suggests that this compound exerts its effects through multiple pathways. Studies have shown its interaction with other targets, including thioredoxin reductase 1, and its influence on cellular processes like apoptosis, independent of FTase inhibition. [, , , ]

Q5: How does this compound affect apoptosis in cancer cells?

A5: this compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It induces oxidative stress, leading to cytochrome c release from mitochondria and subsequent activation of caspases. Additionally, it modulates the expression of Bcl-2 family proteins, further contributing to apoptosis induction. [, , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound is characterized by the molecular formula C31H36O7 and a molecular weight of 520.61 g/mol.

Q7: What is known about the stability of this compound under various conditions?

A8: While specific stability data is limited in these articles, this compound's structure, containing an epoxyquinoid moiety, suggests potential sensitivity to light, oxygen, and extreme pH conditions. Further research is needed to fully characterize its stability profile. [, ]

Q8: Are there any specific formulation strategies mentioned to enhance this compound's stability or bioavailability?

A9: One study demonstrated the efficacy of a slow-release formulation of this compound in combination with paclitaxel for treating anaplastic thyroid carcinoma in vivo, highlighting the potential of optimizing delivery for enhanced therapeutic outcomes. [, ]

Q9: What types of in vitro assays have been used to assess the biological activity of this compound?

A10: Various in vitro assays, including MTT assays for cell viability, flow cytometry for apoptosis detection, and Western blotting for protein expression analysis, have been widely employed to evaluate the effects of this compound on different cancer cell lines. [, , , , , , , , , , , , , , , , , , ]

Q10: Which cancer types have shown sensitivity to this compound in preclinical studies?

A11: this compound has demonstrated antitumor activity against a range of cancer cell lines, including anaplastic thyroid cancer, leukemia, colorectal cancer, prostate cancer, medulloblastoma, and esophageal carcinoma, highlighting its potential as a broad-spectrum anticancer agent. [, , , , , , , , , , , , , , , , , ]

Q11: Have any animal models been used to evaluate the efficacy of this compound?

A12: Yes, several studies have employed mouse xenograft models to assess the in vivo efficacy of this compound, particularly in anaplastic thyroid carcinoma, demonstrating its ability to inhibit tumor growth, reduce angiogenesis, and enhance the effects of chemotherapeutic agents like paclitaxel. [, , , ]

Q12: What is the safety profile of this compound?

A12: While preclinical studies indicate promising antitumor activity, comprehensive toxicological data for this compound is limited. Further research is crucial to establish its safety profile, particularly for potential long-term effects.

Q13: Has this compound been evaluated in clinical trials?

A13: Based on the provided research articles, there is no mention of this compound being evaluated in clinical trials. Further investigations are necessary to determine its suitability and safety for clinical use.

Q14: Are there any emerging research areas related to this compound?

A16: Ongoing research is exploring the potential of this compound as an anti-inflammatory and immunomodulatory agent. Studies have shown its ability to inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF, in macrophages, suggesting possible applications in inflammatory diseases. [, ]

Q15: What are potential future directions for this compound research?

A15: Future research could focus on:

- Structure-activity relationship studies: Synthesize and evaluate this compound analogs to enhance potency and selectivity. []

- Drug delivery optimization: Develop novel formulations to improve stability, solubility, and target specificity. [, ]

- Biomarker discovery: Identify biomarkers to predict treatment response and monitor potential adverse effects. []

- Combination therapies: Explore synergistic effects with other anticancer agents for enhanced therapeutic outcomes. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.